molecular formula C14H22N4O B12227824 N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12227824
M. Wt: 262.35 g/mol
InChI Key: GUHPGHBDUGUOKW-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H22N4O/c1-10-7-15-13(16-8-10)18-6-5-11(9-18)12(19)17-14(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,17,19)

InChI Key

GUHPGHBDUGUOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

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